molecular formula C18H18ClN5OS B4061737 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B4061737
M. Wt: 387.9 g/mol
InChI Key: XUQRSEFGMKGXAF-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an amine group (-NH2), a triazole ring (a five-membered ring containing three nitrogen atoms), a thioether group (-S-), and an acetamide group (CH3CONH2). These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amine group could act as a base or nucleophile, the triazole ring might participate in click chemistry reactions, and the thioether group could be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be influenced by its functional groups and overall structure .

Scientific Research Applications

Radiosynthesis for Study of Metabolism and Mode of Action

"Radiosynthesis of a chloroacetanilide herbicide ([phenyl-4-3H] acetochlor) and a dichloroacetamide safener for herbicides ([2, 2-dimethyl-3H]R-29148)" by Latli & Casida (1995) highlights the use of a similar compound in the synthesis of herbicides and safeners, demonstrating its utility in agricultural research and development (Latli & Casida, 1995).

Synthesis and Antimicrobial Activity

The study "Synthesis, Structural Elucidation and Anti Microbial Screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Derivatives" by MahyavanshiJyotindra et al. (2011) discusses the synthesis and antimicrobial properties of derivatives of a similar compound. This showcases its potential in the development of new antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Antimalarial Activity and Quantitative Structure-Activity Relationships

Werbel et al. (1986) in their study "Synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides" investigated a series of compounds with a similar structure for their antimalarial properties. This signifies the potential of such compounds in the development of antimalarial drugs (Werbel et al., 1986).

Anticancer Agents

In "Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents," Evren et al. (2019) explored the synthesis and anticancer activity of related compounds. This indicates its relevance in oncological research (Evren et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Based on its structure, it could potentially interact with enzymes or receptors that recognize its functional groups .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to predict the safety and hazards of this compound .

Future Directions

Future research on this compound could involve determining its structure, synthesizing it in the lab, testing its reactivity, and evaluating its potential biological activities .

properties

IUPAC Name

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-11-3-8-14(9-15(11)19)21-16(25)10-26-18-23-22-17(24(18)2)12-4-6-13(20)7-5-12/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQRSEFGMKGXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 4
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide

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